molecular formula C22H27N3O5S2 B2862489 [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 475055-10-8

[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2862489
CAS No.: 475055-10-8
M. Wt: 477.59
InChI Key: LQUZIUCRLMCYOP-UHFFFAOYSA-N
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Description

[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features a combination of azepane, sulfonyl, aniline, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the sulfonyl group. The aniline derivative is then synthesized and coupled with the azepane-sulfonyl intermediate. The final steps involve the formation of the pyridine carboxylate moiety and the coupling of all fragments under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfone derivatives, while reduction of the nitro group results in amine derivatives.

Scientific Research Applications

[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
  • [2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-16-9-10-17(14-19(16)32(28,29)25-12-5-3-4-6-13-25)24-20(26)15-30-22(27)18-8-7-11-23-21(18)31-2/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUZIUCRLMCYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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